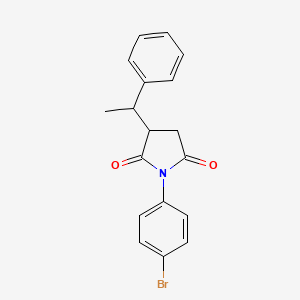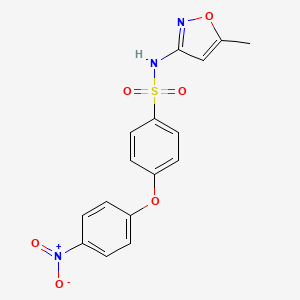![molecular formula C15H17N3O5S2 B3961176 4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3961176.png)
4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide, also known as DASNT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and biochemistry. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential use as a neuroprotective agent against oxidative stress and neurodegenerative diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity.
Mécanisme D'action
The mechanism of action of 4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt/mTOR pathway. In neurons, this compound has been shown to protect against oxidative stress and neurodegenerative diseases. This compound has also been shown to inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This makes it a useful tool for studying protein-protein interactions and enzyme activity. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide. One direction is to further study its mechanism of action and its potential applications in cancer research, neuroscience, and biochemistry. Another direction is to develop more selective and less toxic analogs of this compound for use in lab experiments and potential therapeutic applications. Additionally, this compound could be studied in combination with other drugs to enhance its effectiveness and reduce potential side effects.
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-3-17(4-2)25(22,23)11-9-14(24-10-11)15(19)16-12-7-5-6-8-13(12)18(20)21/h5-10H,3-4H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEQEBKNSRPTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(benzyloxy)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3961102.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-1-naphthylbenzenesulfonamide hydrochloride](/img/structure/B3961112.png)
![1-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane](/img/structure/B3961120.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961127.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3961137.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3961156.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961165.png)
![ethyl {3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961171.png)


![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3961180.png)
![ethyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961181.png)
